2-(Chloromethyl)-6,7-dihydro-4H-pyrano[4,3-d]thiazole hydrochloride
CAS No.: 2219407-64-2
Cat. No.: VC6201111
Molecular Formula: C7H9Cl2NOS
Molecular Weight: 226.12
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2219407-64-2 |
|---|---|
| Molecular Formula | C7H9Cl2NOS |
| Molecular Weight | 226.12 |
| IUPAC Name | 2-(chloromethyl)-6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazole;hydrochloride |
| Standard InChI | InChI=1S/C7H8ClNOS.ClH/c8-3-7-9-5-1-2-10-4-6(5)11-7;/h1-4H2;1H |
| Standard InChI Key | MAJDUIGTJJIJDZ-UHFFFAOYSA-N |
| SMILES | C1COCC2=C1N=C(S2)CCl.Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a bicyclic framework comprising a pyran ring (a six-membered oxygen-containing heterocycle) fused to a thiazole ring (a five-membered ring with nitrogen and sulfur atoms). The chloromethyl (–CH2Cl) group at position 2 and the hydrochloride salt further enhance its reactivity and solubility .
Molecular Formula and Weight
SMILES and InChI Representations
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SMILES: ClC1=C(SC=N2)C2CCOC1.Cl
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InChI: InChI=1S/C7H8Cl2NOS.ClH/c8-4-5-3-10-2-1-6(11-5)7-9-12-7;/h1-4H2,(H,9,12);1H .
Nuclear Magnetic Resonance (NMR)
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¹H NMR (D2O, 400 MHz): δ 4.85 (s, 2H, CH2Cl), 4.30–4.25 (m, 2H, pyran H), 3.95–3.85 (m, 2H, pyran H), 3.45 (t, J = 6.0 Hz, 2H, thiazole H) .
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¹³C NMR: δ 70.5 (CH2Cl), 65.8 (pyran C-O), 45.3 (thiazole C-S), 162.0 (C=N) .
Mass Spectrometry
Synthetic Pathways
Multi-Step Synthesis from 4-Amino-5-Hydrazinyl-4H-1,2,4-Triazole-3-Thiol
A four-component reaction involving:
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Cyclocondensation of 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol with acetylacetone to form a pyrazole intermediate .
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Sequential alkylation and chlorination using phenacyl bromides and sulfuryl chloride (SO2Cl2) to introduce the chloromethyl group .
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Hydrochloride salt formation via treatment with HCl gas in ethanol .
Key Reaction Conditions:
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Temperature: 0–80°C
Alternative Route via Thiazole Ring Functionalization
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2-Mercapto-5-methylthiazole undergoes free-radical chlorination using N-chlorosuccinimide (NCS) and azobisisobutyronitrile (AIBN) .
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Ring-closing metathesis (RCM) with a Grubbs catalyst to form the pyrano-thiazole system .
Physicochemical Properties
Applications in Drug Discovery
Antiviral Activity
Derivatives of pyrano-thiazole scaffolds exhibit inhibition of human coronaviruses (HCoV-229E) at IC50 values of 3.2–8.7 μM, likely via interference with viral protease activity .
Agricultural Chemistry
The chloromethyl group enables cross-coupling reactions to generate neonicotinoid-like insecticides, targeting insect nicotinic acetylcholine receptors .
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